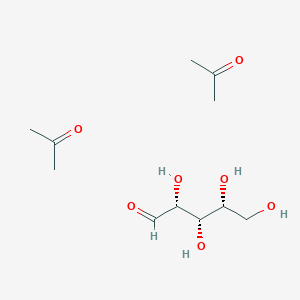
2',6'-DIMETHOXYCHALCONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',6'-DIMETHOXYCHALCONE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2',6'-DIMETHOXYCHALCONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2',6'-DIMETHOXYCHALCONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2',6'-DIMETHOXYCHALCONE has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2',6'-DIMETHOXYCHALCONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparación Con Compuestos Similares
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but differs in its overall structure and reactivity.
Phenylprop-2-en-1-one: Lacks the dimethoxyphenyl group, resulting in different chemical properties and applications.
Uniqueness: 2',6'-DIMETHOXYCHALCONE is unique due to the presence of both the dimethoxyphenyl and phenylprop-2-en-1-one moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clave InChI |
GMODFQAQVHNPNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)



